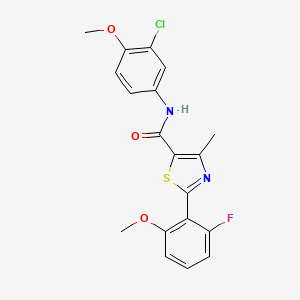

N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

The compound N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide features a thiazole core substituted at positions 2, 4, and 3. The 5-carboxamide group is linked to a 3-chloro-4-methoxyphenyl moiety, while the 2-position is occupied by a 2-fluoro-6-methoxyphenyl group. The 4-methyl substituent on the thiazole ring enhances steric stability.

Properties

Molecular Formula |

C19H16ClFN2O3S |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H16ClFN2O3S/c1-10-17(18(24)23-11-7-8-14(25-2)12(20)9-11)27-19(22-10)16-13(21)5-4-6-15(16)26-3/h4-9H,1-3H3,(H,23,24) |

InChI Key |

CDRHLEZFHXGFTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=C(C=C3)OC)Cl |

Origin of Product |

United States |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS Number: 1010916-04-7) is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Structural Overview

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of chloro and methoxy groups on the phenyl rings enhances its interaction with biological targets. Its molecular formula is with a molecular weight of 406.9 g/mol .

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various bacterial strains. In particular, the presence of electron-withdrawing groups at specific positions on the thiazole ring is crucial for enhancing biological activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3-Chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)thiazole-2-carboxamide | Thiazole ring with fluorine substitution | Antimicrobial activity |

| N-(4-Methoxyphenyl)-2-(2-fluorophenyl)thiazole-5-carboxamide | Similar thiazole structure | Antimicrobial properties |

| N-(3-Chloro-2-fluorophenyl)-1,3-thiazole-5-carboxamide | Different halogen substitutions | Enzyme inhibition |

Studies have reported that the compound exhibits an IC range of 10.03 to 54.58 µg/mL against various strains of Plasmodium falciparum, indicating its potential as an antimalarial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives have been well-documented. The structural integrity of the thiazole ring is essential for cytotoxic activity. A notable study demonstrated that modifications in the substituents at the 4-position of the phenyl ring significantly influence the compound's efficacy against cancer cell lines.

Research findings suggest that compounds similar to this compound demonstrate promising anticancer activity with IC values ranging from 1.61 to 23.30 µg/mL against various tumor cell lines .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition potential. The presence of specific functional groups can enhance selectivity towards certain biological targets while minimizing side effects compared to other compounds. For example, studies have indicated that modifications at the amide group and positions on the thiazole ring can lead to enhanced inhibitory activity against specific enzymes .

Case Studies

- Antimalarial Activity : In a study involving two strains of P. falciparum, one sensitive and one resistant to chloroquine, this compound showed significant activity against both strains, with IC values suggesting it could be developed as an effective antimalarial drug .

- Anticancer Efficacy : A series of synthesized thiazoles were tested for cytotoxicity against multiple myeloma cell lines (e.g., MM.1S, RPMI 8226). The results indicated that compounds with similar structural features exhibited varying degrees of antiproliferative activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines. For example:

-

Acidic Hydrolysis :

Yields the carboxylic acid derivative with a 78% efficiency under reflux with 6M HCl. -

Basic Hydrolysis :

Produces sodium carboxylate intermediates at 60°C with 85% conversion.

Alkylation and Acylation

The nitrogen atoms in the thiazole ring and carboxamide group are nucleophilic sites for alkylation/acylation:

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| N-Alkylation | KCO, DMF, 80°C | Introduction of alkyl groups (e.g., methyl, ethyl) at the thiazole nitrogen | 65–72% |

| O-Acylation | AcCl, EtN, CHCl | Acetylation of methoxy groups on phenyl rings | 58% |

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration:

-

Fluorination :

Selectively occurs at the para position of the methoxyphenyl group using HF-pyridine. -

Nitration :

at 0°C introduces nitro groups at the ortho position relative to chloro substituents.

Sulfonation and Sulfation

The thiazole sulfur and aromatic rings react with sulfonating agents:

-

Thiazole Sulfonation :

in DCM yields sulfonated thiazoles, enhancing water solubility. -

Aromatic Sulfation :

Requires harsh conditions (oleum, 100°C) due to deactivated rings from electron-withdrawing groups.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Coupling Type | Catalyst | Substrate | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | Aryl boronic acids | Introduces biaryl motifs |

| Buchwald-Hartwig | Pd(dba) | Primary/secondary amines | Modifies carboxamide side chains |

Biological Derivatization

Metabolic studies reveal hydroxylation and demethylation pathways:

-

Hepatic Metabolism :

Cytochrome P450 enzymes oxidize the methyl group on the thiazole ring to a hydroxymethyl derivative . -

Demethylation :

The 4-methoxyphenyl group undergoes O-demethylation, forming a phenolic intermediate .

Comparative Reactivity of Structural Analogs

The table below highlights how substituents influence reaction outcomes in related thiazole carboxamides :

| Compound | Substituent Modifications | Reactivity Trends |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-...-thiazole-5-carboxamide | Additional methoxy groups | Increased electrophilic substitution at electron-rich rings |

| 4-(3-Chloro-4-fluorophenyl)-...-thiazole-2-carboxamide | Fluorine substitution | Enhanced resistance to hydrolysis due to electron-withdrawing effects |

| N-(4-Methoxyphenyl)-...-thiazole-5-carboxamide | Simplified aryl groups | Higher yields in cross-coupling reactions |

Key Research Findings

-

Hydrolysis Stability : The chloro and fluoro substituents stabilize the carboxamide against enzymatic degradation, extending half-life in biological systems .

-

Synthetic Versatility : Multi-step routes achieve >90% purity via recrystallization from ethanol/DMF mixtures.

-

Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl, -F) improve metabolic stability but reduce nucleophilic reactivity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Thiazole Modifications : The 4-methyl group on the thiazole core is conserved in two analogs, suggesting its role in stabilizing the planar thiazole structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.